molecular formula C7H7FN2O3 B1450676 4-Fluoro-2-methoxy-3-nitroaniline CAS No. 2090542-75-7

4-Fluoro-2-methoxy-3-nitroaniline

Cat. No. B1450676
M. Wt: 186.14 g/mol
InChI Key: YSVDABATHQBBKE-UHFFFAOYSA-N
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Description

4-Fluoro-2-Methoxy-5-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is sparingly soluble in water but dissolves well in organic solvents .


Synthesis Analysis

4-Fluoro-2-nitroaniline was used as a starting reagent in the synthesis of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine . The synthesis of anilines often involves direct nucleophilic substitution, displacement reactions with nitrite ions, and oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-Methoxy-5-nitroaniline consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position . The IUPAC Standard InChI is InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 .


Chemical Reactions Analysis

4-Fluoro-2-Methoxy-5-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .


Physical And Chemical Properties Analysis

The physical properties of 4-Fluoro-2-Methoxy-5-nitroaniline include a molecular weight of 186.14 g/mol and a melting point of 90-94 °C (lit.) . It is sparingly soluble in water but dissolves well in organic solvents .

Scientific Research Applications

Novel Dye Intermediates and Potential Applications

4-Fluoro-2-methoxy-3-nitroaniline is recognized for its significant role in the United States as a novel dye intermediate, with potential extensions into pharmaceuticals, insecticides, and additional dyes. The preparation of various N-substituted derivatives of this compound has been explored, indicating its versatility and importance in the development of new materials and chemicals (M. Bil, 2007).

Chemical Synthesis and Modification

The synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene through methoxylation and demethylation processes highlights the chemical flexibility and applications of fluoro-nitro compounds in producing intermediates for further chemical reactions. This process underlines the importance of fluoro-nitroaniline derivatives in synthetic chemistry (Zhang Zhi-de, 2011).

Functionalization of Materials

Research into nucleophilic aromatic substitution reactions of fluoronitro-substituted aromatic compounds, including 4-fluoro-2-methoxy-3-nitroaniline, has enabled the functionalization of silica particles with primary amino and various chromophoric groups. This method demonstrates the compound's utility in enhancing the properties of materials, indicating its relevance in material science and engineering (Isabelle Roth et al., 2006).

Environmental Sensing and Analysis

A novel molecularly imprinted fluorescent sensor based on 4-nitroaniline demonstrates high sensitivity and selectivity in detecting nitroaniline in water, showcasing the compound's application in environmental monitoring and pollution analysis. This innovation underlines the importance of fluoro-nitroaniline derivatives in creating sensitive detection systems for environmental protection (Wei Xie et al., 2020).

Photophysical Properties and Dye Applications

The influence of regioisomerism on photophysical properties in push–pull-chromophores/fluorophores, including derivatives of fluoro-nitroaniline, provides foundational insights for future design strategies in dye chemistry. These findings support the compound's role in developing new dyes with tailored properties for specific applications (S. H. Habenicht et al., 2015).

Safety And Hazards

4-Fluoro-2-Methoxy-5-nitroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

4-Fluoro-2-Methoxy-5-nitroaniline serves as a key intermediate compound in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . This suggests potential future directions in cancer treatment research.

properties

IUPAC Name

4-fluoro-2-methoxy-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVDABATHQBBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methoxy-3-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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